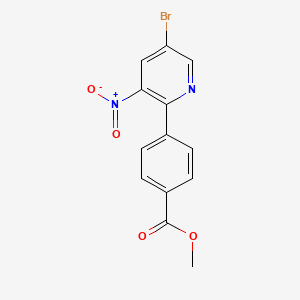
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Descripción general
Descripción
“Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” is a chemical compound with the molecular formula C13H9BrN2O4 . It has a molecular weight of 337.13 . The compound is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” consists of a benzoate group attached to a nitropyridine ring via a methyl bridge . The presence of the nitro group and the bromo group on the pyridine and benzoate rings respectively could potentially influence the chemical properties and reactivity of the molecule .Physical And Chemical Properties Analysis
“Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” is predicted to have a boiling point of 421.2±45.0 °C and a density of 1.576±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -2.44±0.25 .Aplicaciones Científicas De Investigación
Chemical Structure Analysis
Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric form exhibit complex molecular interactions. In one form, molecules are linked into sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. The isomeric form shows a polarized molecular-electronic structure, with molecules connected into chains of edge-fused rings by N-H...O and C-H...O hydrogen bonds, showcasing the structural versatility and potential for diverse chemical applications of compounds related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate (Portilla et al., 2007).
Synthesis and Reactivity
The study on heterocyclic compounds of nitrogen, including derivatives related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, indicates the potential for creating complex heterocyclic structures, offering insights into the synthetic versatility and reactivity of such compounds, which can be pivotal in the development of new materials and pharmaceuticals (Takahashi & Yoneda, 1958).
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanine derivatives containing benzenesulfonamide groups, related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, demonstrate promising photophysical and photochemical properties for photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticoccidial Agents
The synthesis and evaluation of 5-nitronicotinamide and its analogues, which share structural similarities with Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, have shown significant anticoccidial activity against Eimeria tenella. This highlights the potential of such compounds in the development of treatments for coccidiosis, a parasitic disease affecting poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Propiedades
IUPAC Name |
methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c1-20-13(17)9-4-2-8(3-5-9)12-11(16(18)19)6-10(14)7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYGUKKUVKIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



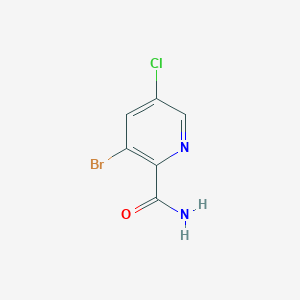
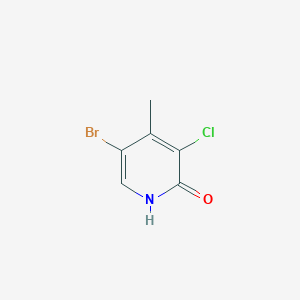

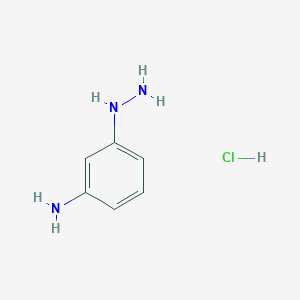


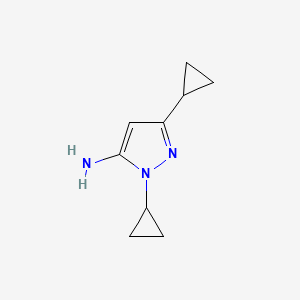
![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)
![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1409095.png)
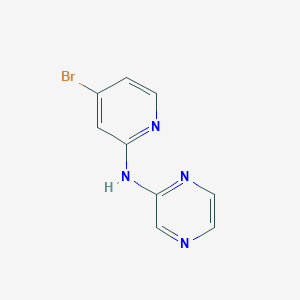
![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)
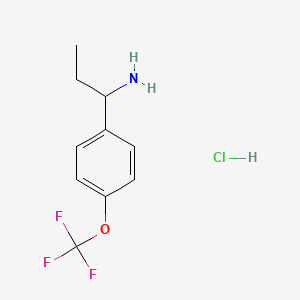
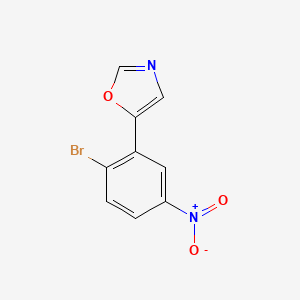
![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)